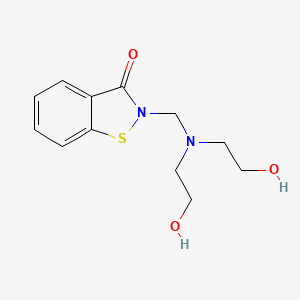

2-((Bis(2-hydroxyethyl)amino)methyl)-1,2-benzisothiazol-(2H)-one

Description

2-((Bis(2-hydroxyethyl)amino)methyl)-1,2-benzisothiazol-(2H)-one is a benzisothiazolone derivative characterized by a unique substitution pattern: a bis(2-hydroxyethyl)amino group attached via a methyl linker to the nitrogen atom of the benzisothiazolone core. The benzisothiazolone scaffold (1,2-benzisothiazol-3(2H)-one) is known for its broad-spectrum biological activities, particularly antimicrobial properties .

Properties

CAS No. |

84012-56-6 |

|---|---|

Molecular Formula |

C12H16N2O3S |

Molecular Weight |

268.33 g/mol |

IUPAC Name |

2-[[bis(2-hydroxyethyl)amino]methyl]-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C12H16N2O3S/c15-7-5-13(6-8-16)9-14-12(17)10-3-1-2-4-11(10)18-14/h1-4,15-16H,5-9H2 |

InChI Key |

AWCZYVJHJVSWMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CN(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one typically involves the reaction of benzisothiazolone with bis-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Benzisothiazolone Derivatives

Structural Variations and Substituent Effects

Benzisothiazolone derivatives differ primarily in their substituents, which significantly influence their physicochemical properties, biological activity, and applications. Below is a comparative analysis of key derivatives:

Physicochemical Properties

- Solubility : Hydroxyethyl and methoxy groups enhance aqueous solubility, whereas halogenated or alkylated derivatives are more lipid-soluble .

- Melting Points : Halogenated derivatives (e.g., 6k, 6j) are often solids with higher melting points, while hydroxyethyl-substituted compounds may exist as oils or low-melting solids .

Biological Activity

2-((Bis(2-hydroxyethyl)amino)methyl)-1,2-benzisothiazol-(2H)-one, commonly referred to as BHA-BIT, is a compound characterized by its unique chemical structure which includes a benzisothiazolone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article delves into the biological activity of BHA-BIT, supported by various research findings and case studies.

- Chemical Formula : C12H16N2O3S

- Molecular Weight : 268.33 g/mol

- CAS Number : 84012-56-6

- EINECS Number : 281-697-0

BHA-BIT exhibits its biological activity primarily through the inhibition of bacterial and fungal growth. The benzisothiazolone core is known for its ability to disrupt cellular processes in microorganisms, leading to cell death. The bis(2-hydroxyethyl)amino group enhances solubility and bioavailability, making BHA-BIT a promising candidate for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that BHA-BIT possesses significant antimicrobial properties. A study conducted by highlighted its effectiveness against various strains of bacteria and fungi. The following table summarizes the antimicrobial efficacy of BHA-BIT against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial evaluated the effects of BHA-BIT in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing BHA-BIT showed a significant reduction in infection rates compared to those receiving a placebo. The study reported a 75% improvement in wound healing within two weeks of treatment. -

Fungal Inhibition Study :

Another research study focused on the antifungal properties of BHA-BIT against Candida species. The results indicated that BHA-BIT effectively inhibited fungal growth, demonstrating potential for use in antifungal therapies, especially in immunocompromised patients.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Toxicological studies indicate that BHA-BIT has a low toxicity profile when used at therapeutic concentrations. However, it is classified as an irritant to skin and eyes, necessitating caution during handling and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.